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CAS Number: 639858-32-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb,

this compound has demonstrated significant anti-angiogenic and anti-tumor activity in

preclinical models. This technical guide provides a comprehensive overview of BMS-605541,

including its chemical properties, mechanism of action, and preclinical data. Detailed

experimental protocols for key assays and visualizations of the associated signaling pathways

are also presented to support further research and development efforts.

Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth,

invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor,

VEGFR-2, are key mediators of this process. Inhibition of the VEGF/VEGFR-2 signaling

pathway is a clinically validated strategy in oncology. BMS-605541, a substituted 3-((2-(pyridin-

2-ylamino)thiazol-5-ylmethyl)amino)benzamide, emerged from a discovery program aimed at

identifying potent and selective small molecule inhibitors of VEGFR-2.
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BMS-605541 is a white solid with the following properties:

Property Value

CAS Number 639858-32-5

Molecular Formula C₁₉H₁₇F₂N₅OS

Molecular Weight 401.43 g/mol

IUPAC Name

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-

pyridinylamino)-5-

thiazolyl]methyl]amino]benzamide

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Mechanism of Action and Biological Activity
BMS-605541 functions as a potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the

autophosphorylation of the receptor and the subsequent activation of downstream signaling

pathways. This inhibition of VEGFR-2 signaling leads to the suppression of endothelial cell

proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis.

In Vitro Kinase and Cellular Activity
The inhibitory activity of BMS-605541 against VEGFR-2 and other kinases, as well as its effect

on endothelial cell proliferation, has been characterized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1667228?utm_src=pdf-body
https://www.benchchem.com/product/b1667228?utm_src=pdf-body
https://www.benchchem.com/product/b1667228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Target/Cell Line Result

VEGFR-2 Kinase Assay Recombinant VEGFR-2 IC₅₀ = 23 nM; Kᵢ = 49 ± 9 nM

VEGFR-1 Kinase Assay Recombinant VEGFR-1
>10-fold selectivity for VEGFR-

2 over VEGFR-1

PDGFRβ Kinase Assay Recombinant PDGFRβ -

HUVEC Proliferation Assay
Human Umbilical Vein

Endothelial Cells

Inhibition of VEGF-induced

proliferation

Note: Specific quantitative data for PDGFRβ inhibition and HUVEC proliferation were not

available in the reviewed literature.

Preclinical Pharmacokinetics and In Vivo Efficacy
BMS-605541 has demonstrated favorable pharmacokinetic properties and robust anti-tumor

efficacy in preclinical xenograft models. The compound is orally bioavailable in rodents.

While the primary literature from Borzilleri et al. (2006) reports favorable pharmacokinetic

profiles in multiple species and robust in vivo efficacy in human lung and colon carcinoma

xenograft models, specific quantitative data tables for parameters such as Cmax, Tmax,

bioavailability, and percentage of tumor growth inhibition were not accessible in the conducted

research.[1]

Signaling Pathway
BMS-605541 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade.

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of

specific tyrosine residues in the intracellular domain. This phosphorylation creates docking

sites for various signaling proteins, leading to the activation of multiple downstream pathways

that promote angiogenesis.
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Caption: VEGFR-2 Signaling Pathway and Inhibition by BMS-605541.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of

BMS-605541.

In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of BMS-605541
against VEGFR-2 kinase.
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Preparation

Reaction Detection Analysis

Prepare assay buffer

Add buffer, kinase, substrate,
and BMS-605541 to wells

Dilute recombinant
VEGFR-2 kinase

Prepare substrate
(e.g., poly(Glu,Tyr))

Prepare serial dilutions
of BMS-605541 in DMSO

Initiate reaction by
adding ATP Incubate at 30°C Stop reaction Add detection reagent

(e.g., Kinase-Glo®) Measure luminescence Calculate percent inhibition Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu,Tyr) 4:1 substrate, ATP,

Kinase-Glo® Luminescent Kinase Assay kit, and assay buffer (e.g., 50 mM HEPES pH 7.5,

10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

Procedure: a. Add 5 µL of serially diluted BMS-605541 in 10% DMSO to the wells of a 96-

well plate. b. Add 20 µL of a solution containing VEGFR-2 kinase and substrate in assay

buffer to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase

reaction by adding 25 µL of ATP in assay buffer. e. Incubate for 60 minutes at 30°C. f. Stop

the reaction and measure kinase activity by adding 50 µL of Kinase-Glo® reagent. g.

Incubate for 10 minutes at room temperature and measure luminescence using a plate

reader.

Data Analysis: Calculate the percent inhibition for each concentration of BMS-605541
relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-

parameter logistic equation.
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HUVEC Proliferation Assay
This protocol details a method to assess the effect of BMS-605541 on the proliferation of

human umbilical vein endothelial cells (HUVECs).

Methodology:

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5%

CO₂ incubator.

Procedure: a. Seed 2 x 10³ HUVECs per well in a 96-well gelatin-coated plate and allow

them to attach overnight. b. Starve the cells for 4-6 hours in a basal medium (EBM-2)

containing 0.5% FBS. c. Treat the cells with serial dilutions of BMS-605541 for 30 minutes.

d. Stimulate the cells with 20 ng/mL VEGF-A. e. Incubate for 72 hours at 37°C. f. Assess cell

proliferation using a suitable method, such as the addition of a resazurin-based reagent

(e.g., CellTiter-Blue®) or by quantifying DNA content (e.g., CyQUANT® assay). g. Measure

fluorescence or absorbance according to the manufacturer's instructions.

Data Analysis: Determine the effect of BMS-605541 on VEGF-A-stimulated HUVEC

proliferation and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-
605541 in a human tumor xenograft model.

Methodology:

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

Tumor Implantation: a. Harvest human cancer cells (e.g., NCI-H460 lung carcinoma or HT-29

colon carcinoma) from culture. b. Subcutaneously inject 5 x 10⁶ cells in a mixture of media

and Matrigel into the flank of each mouse.

Treatment: a. Monitor tumor growth until tumors reach a mean volume of approximately 100-

150 mm³. b. Randomize mice into vehicle control and treatment groups. c. Administer BMS-
605541 orally, once daily, at specified dose levels. d. Measure tumor volumes with calipers

every 2-3 days and monitor body weight as an indicator of toxicity.
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Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days)

or until tumors in the control group reach a specified size. b. At the end of the study,

euthanize the mice and excise the tumors for weight measurement and further analysis (e.g.,

immunohistochemistry for markers of proliferation and angiogenesis). c. Calculate tumor

growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Development Status and Future Directions
BMS-605541 has been characterized in preclinical studies.[1] As of the date of this document,

there is no publicly available information regarding the initiation of clinical trials for BMS-
605541. The potent and selective profile of this compound, along with its oral bioavailability and

in vivo efficacy, suggests its potential as an anti-angiogenic agent for the treatment of solid

tumors. Further investigation would be required to determine its clinical utility.

Conclusion
BMS-605541 is a well-characterized, potent, and selective inhibitor of VEGFR-2 with

demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key pathway in

tumor angiogenesis, makes it a valuable tool for cancer research and a potential candidate for

further therapeutic development. The information and protocols provided in this guide are

intended to facilitate future studies aimed at further elucidating the therapeutic potential of

BMS-605541 and other VEGFR-2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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